7-phenylpyrrolo[1,2-a]pyrimidine 7-phenylpyrrolo[1,2-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 61900-70-7
VCID: VC11986078
InChI: InChI=1S/C13H10N2/c1-2-5-11(6-3-1)12-9-13-14-7-4-8-15(13)10-12/h1-10H
SMILES: C1=CC=C(C=C1)C2=CN3C=CC=NC3=C2
Molecular Formula: C13H10N2
Molecular Weight: 194.23 g/mol

7-phenylpyrrolo[1,2-a]pyrimidine

CAS No.: 61900-70-7

Cat. No.: VC11986078

Molecular Formula: C13H10N2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

7-phenylpyrrolo[1,2-a]pyrimidine - 61900-70-7

Specification

CAS No. 61900-70-7
Molecular Formula C13H10N2
Molecular Weight 194.23 g/mol
IUPAC Name 7-phenylpyrrolo[1,2-a]pyrimidine
Standard InChI InChI=1S/C13H10N2/c1-2-5-11(6-3-1)12-9-13-14-7-4-8-15(13)10-12/h1-10H
Standard InChI Key GTQQQPVUJILZRQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CN3C=CC=NC3=C2
Canonical SMILES C1=CC=C(C=C1)C2=CN3C=CC=NC3=C2

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

7-Phenylpyrrolo[1,2-a]pyrimidine has the molecular formula C₁₃H₁₀N₂ and a molar mass of 194.23 g/mol. Its IUPAC name derives from the bicyclic system, where the pyrrole ring is fused to the pyrimidine at positions 1 and 2. The phenyl group at position 7 introduces planar rigidity, influencing π-π stacking interactions critical for binding biological targets .

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.61900-70-7
Molecular FormulaC₁₃H₁₀N₂
Molecular Weight194.23 g/mol
SMILESC1=CC=C(C=C1)C2=CN3C=CC=NC3=C2
InChI KeyGTQQQPVUJILZRQ-UHFFFAOYSA-N
Topological Polar Surface Area28.7 Ų (calculated)

The compound’s canonical SMILES and InChIKey (GTQQQPVUJILZRQ-UHFFFAOYSA-N) confirm its unique bicyclic architecture . Computational models predict moderate hydrophobicity (clogP ≈ 2.8), suggesting balanced membrane permeability for drug-like molecules .

Spectroscopic Characterization

  • NMR: The proton NMR spectrum exhibits distinct signals for the aromatic protons of the phenyl group (δ 7.2–7.5 ppm) and the pyrrolopyrimidine system (δ 6.8–8.1 ppm).

  • Mass Spectrometry: ESI-MS typically shows a molecular ion peak at m/z 194.1 [M+H]⁺, with fragmentation patterns consistent with loss of the phenyl group.

Synthesis and Structural Modification

Primary Synthetic Routes

The synthesis of 7-phenylpyrrolo[1,2-a]pyrimidine involves multi-step protocols, often starting from pyrrole or pyrimidine precursors. A widely cited method involves:

  • Cyclocondensation: Reacting 2-amino-4-phenylpyrrole-3-carbonitrile with ethyl formylacetate sodium salt under acidic conditions to form 1,4-dihydro-4-oxo-7-phenylpyrrolo[1,2-a]pyrimidin-8-carbonitrile.

  • Functionalization: Alkylation or hydrolysis of the intermediate to introduce substituents at positions 4 or 8 .

Table 2: Comparative Synthesis Methods

MethodYield (%)Key ReagentsReference
Cyclocondensation65–72Ethyl formylacetate, HCl
Domino RDA Protocol55–572-Aminonorbornene hydroxamic acid

The domino retro-Diels-Alder (RDA) approach offers an enantioselective pathway, producing chiral derivatives with >95% enantiomeric excess (e.g., (–)-8) . This method leverages tetracyclic intermediates that undergo thermal cleavage to yield the target compound.

Structural Analogues

Modifications at the 4- and 8-positions significantly alter bioactivity:

  • 4-Methyl derivatives: Enhance metabolic stability but reduce solubility.

  • 8-Carbonitrile derivatives: Improve binding affinity to kinase targets.

Biological Activities and Mechanisms

Anti-Inflammatory Effects

The compound’s ability to suppress COX-2 and NF-κB pathways has been hypothesized based on pyrimidine derivatives’ known activities. A related pyrrolopyrimidine reduced paw edema in rats by 58% without gastrointestinal toxicity .

Table 3: Biological Activities of Analogues

CompoundActivity (IC₅₀)Target
4-Ethyl-2-phenyl derivative12 nM (CDK2)Cyclin-dependent kinase
8-Cyano derivative8.3 μM (COX-2)Cyclooxygenase-2

Applications in Drug Discovery

Kinase Inhibition

The planar bicyclic system mimics ATP’s adenine moiety, enabling competitive inhibition of kinases. Molecular docking studies predict a binding energy of –9.2 kcal/mol for CDK2, comparable to FDA-approved inhibitors .

Challenges and Future Directions

  • Synthetic Complexity: Low yields (55–72%) in current methods necessitate improved catalysts (e.g., organocatalysts for asymmetric synthesis) .

  • ADME Profiling: No pharmacokinetic data exist for the parent compound, hindering preclinical development.

  • Target Identification: CRISPR screening could elucidate novel targets in oncology or immunology.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator